![molecular formula C10H12BrFO2Si B14341392 [Fluoro(dimethyl)silyl]methyl 4-bromobenzoate CAS No. 92933-25-0](/img/structure/B14341392.png)
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate is a chemical compound with the molecular formula C10H12BrFOSi. It is a derivative of benzoic acid, where the 4-position on the benzene ring is substituted with a bromine atom, and the carboxyl group is esterified with a [fluoro(dimethyl)silyl]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [fluoro(dimethyl)silyl]methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with [fluoro(dimethyl)silyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and dehydrating agents would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates such as azido or thiol derivatives.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of [fluoro(dimethyl)silyl]methyl 4-bromobenzyl alcohol.
Applications De Recherche Scientifique
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [fluoro(dimethyl)silyl]methyl 4-bromobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the fluoro(dimethyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Fluoro(dimethyl)silyl]methyl benzoate: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
[Trimethylsilyl]methyl 4-bromobenzoate: Similar ester structure but with a trimethylsilyl group instead of a fluoro(dimethyl)silyl group, affecting its chemical properties and reactivity.
Uniqueness
Propriétés
Numéro CAS |
92933-25-0 |
|---|---|
Formule moléculaire |
C10H12BrFO2Si |
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
[fluoro(dimethyl)silyl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C10H12BrFO2Si/c1-15(2,12)7-14-10(13)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
QTBKHWHLTSIJQZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COC(=O)C1=CC=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


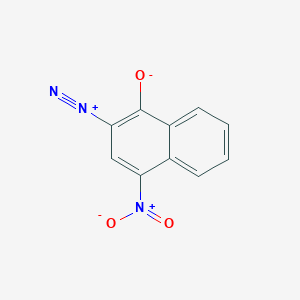
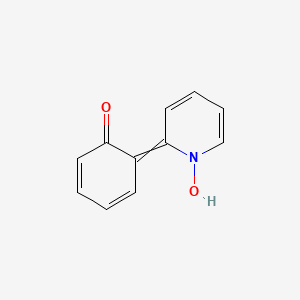
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

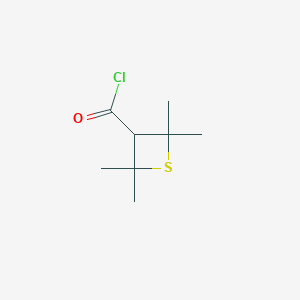
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
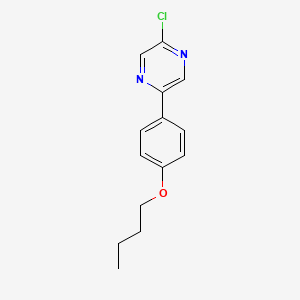
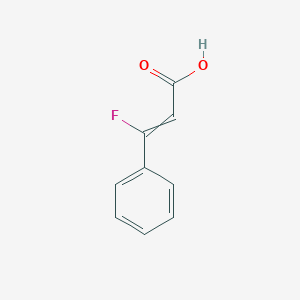
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
